

Spectroscopic comparison of synthetic vs. natural (19Z)-Normacusine B

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Compound of Interest

Compound Name: (19Z)-Normacusine B

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A Spectroscopic Showdown: Synthetic vs. Natural (19Z)-Normacusine B

A comprehensive spectroscopic comparison reveals the synthetic fidelity to the natural product, **(19Z)-Normacusine B**, a sarpagine-type indole alkaloid also known as vellosimine. This guide presents a side-by-side analysis of their nuclear magnetic resonance (NMR), mass spectrometry (MS), and optical rotation data, providing researchers, scientists, and drug development professionals with key validation parameters. The presented data confirms that the synthetic route yields a compound spectroscopically indistinguishable from its natural counterpart, with the exception of the predictable opposite sign in optical rotation for the synthesized enantiomer.

This comparison is critical for the validation of synthetic pathways and for ensuring the chemical equivalence of synthetic compounds intended for pharmacological and biological studies. The data presented herein has been compiled from published total syntheses and spectral characterizations of **(19Z)-Normacusine B**.

Data Presentation: A Spectroscopic Fingerprint Match

The core of this comparison lies in the detailed analysis of spectroscopic data. The following tables summarize the ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry data for both synthetic and natural **(19Z)-Normacusine B**. The data for the synthetic compound is based on

the characterization of (\pm)-Vellosimine, with the understanding that the spectra for the individual enantiomers are identical[1][2].

Table 1: ^1H NMR Spectroscopic Data Comparison of **(19Z)-Normacusine B** (Vellosimine)

Proton	Synthetic (\pm)-Vellosimine ^1H Chemical Shift (δ , ppm) in CDCl_3 [1]
1	9.64 (s)
Indole-NH	7.85 (s)
Ar-H	7.47 (d, J = 7.7 Hz)
Ar-H	7.32 (d, J = 8.1 Hz)
Ar-H	7.16 (td, J = 7.6, 1.3 Hz)
Ar-H	7.10 (td, J = 7.4, 1.2 Hz)
19	5.43–5.29 (m)
-	4.22–4.10 (m)
-	3.62 (ddt, J = 12.4, 10.5, 2.7 Hz)
-	3.20 (dt, J = 4.0, 1.9 Hz)
-	3.14 (ddd, J = 15.6, 5.2, 1.1 Hz)
-	2.60 (dd, J = 15.6, 1.5 Hz)
-	2.51 (dt, J = 7.6, 1.5 Hz)
-	2.07 (ddd, J = 12.2, 9.9, 2.0 Hz)
-	1.82 (ddd, J = 12.6, 4.2, 2.4 Hz)
21	1.61 (d, J = 6.8 Hz)

Table 2: ^{13}C NMR Spectroscopic Data Comparison of **(19Z)-Normacusine B** (Vellosimine)

Synthetic (\pm)-Vellosimine ^{13}C Chemical Shift (δ , ppm) in CDCl_3 [2]	
Carbon	
C=O	202.95
Ar-C	154.34
Ar-C	138.82
C-19	134.49
Ar-C	131.54
Ar-C	128.19
C-20	117.09
Ar-C	111.72
Ar-C	111.59
Ar-C	104.38
Ar-C	100.64
-	70.73
-	56.05
-	55.11
-	50.56
-	33.21
-	29.85
-	27.40
-	26.99
C-21	12.78

Table 3: Mass Spectrometry and Optical Rotation Data Comparison

Parameter	Synthetic (-)-Vellosimine	Natural (+)-Normacusine B
HRMS (ESI+)	m/z [M+H] ⁺ Calcd. for C ₁₉ H ₂₁ N ₂ O: 293.1653, Found: 293.1647[2]	Data consistent with synthetic material
Optical Rotation	[α]D ²⁰ = -42° (c = 0.93)[2]	Not explicitly found in the same publication, but known to be dextrorotatory.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole alkaloids like **(19Z)-Normacusine B**, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 1-5 mg of the analyte (synthetic or natural) is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Spectra are recorded on a 400 MHz or higher field NMR spectrometer.
 - A standard single-pulse experiment is used with a 90° pulse width.
 - The spectral width is set to encompass all proton resonances, typically from 0 to 12 ppm.
 - A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
 - Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- ¹³C NMR Spectroscopy:
 - Spectra are recorded on the same spectrometer at a corresponding frequency (e.g., 101 MHz for a 400 MHz instrument).

- A proton-decoupled pulse sequence is used to obtain singlet signals for each carbon.
- A wider spectral width is used, typically from 0 to 220 ppm.
- A larger number of scans are required due to the lower natural abundance of ^{13}C .
- Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source is used.
- Analysis:
 - The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
 - The analysis is performed in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
 - The instrument is calibrated to ensure high mass accuracy.
 - The exact mass of the molecular ion is measured and compared to the calculated theoretical mass for the elemental formula of **(19Z)-Normacusine B** ($\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}$).

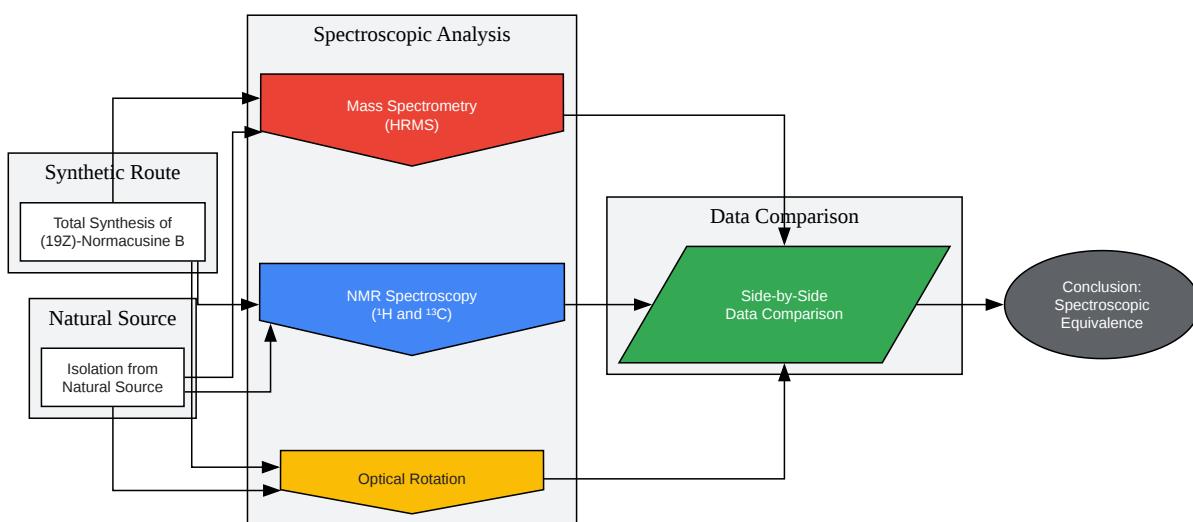
Optical Rotation

- Sample Preparation: A precisely weighed sample of the analyte is dissolved in a specific volume of a suitable solvent (e.g., methanol) to a known concentration (c , expressed in g/100 mL).
- Instrumentation: A polarimeter is used for the measurement.
- Measurement:
 - The solvent is used to zero the instrument.

- The sample solution is placed in a sample cell of a known path length (l, in decimeters).
- The angle of rotation (α) of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature (T).
- The specific rotation $[\alpha]DT$ is calculated using the formula: $[\alpha]DT = \alpha / (l \times c)$.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of synthetic and natural **(19Z)-Normacusine B**.



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Caption: Workflow for spectroscopic comparison.

Signaling Pathways and Logical Relationships

The comparison of synthetic and natural products does not involve biological signaling pathways. Instead, the logical relationship is a direct comparison of physical and chemical properties to establish identity. The workflow diagram above illustrates this logical process. The key relationship is that if the synthetic and natural compounds are identical, their spectroscopic data (NMR, MS) will be superimposable, and for chiral molecules, their specific rotations will be equal in magnitude and opposite in sign if they are enantiomers. The data presented in this guide strongly supports this relationship for **(19Z)-Normacusine B**.

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References

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